Cas no 30925-14-5 ((R)-a-(Methylamino)-benzeneacetic acid)

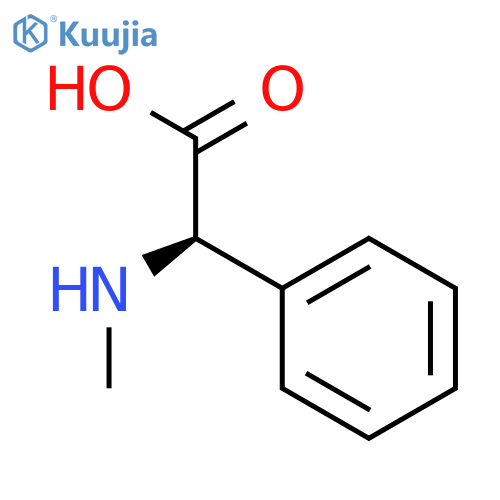

30925-14-5 structure

商品名:(R)-a-(Methylamino)-benzeneacetic acid

(R)-a-(Methylamino)-benzeneacetic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, a-(methylamino)-, (aR)-

- (R)-(-)-α-methylamino phenylacetic acid

- H-D-MePhg-OH

- N-Me-D-Phg-OH

- N-METHYL-D-PHENYLGLYCINE

- Benzeneaceticacid, a-(methylamino)-, (R)-

- (2R)-2-(methylamino)-2-phenylacetic acid

- CS-0120283

- AKOS030213035

- N-alpha-Methyl-D-phenylglycine (H-D-MePhg-OH)

- HGIPIEYZJPULIQ-MRVPVSSYSA-N

- MFCD08458661

- (R)-2-(METHYLAMINO)-2-PHENYLACETIC ACID

- AS-42701

- SCHEMBL1964866

- 30925-14-5

- DTXSID40350516

- (R)-methylamino-phenyl acetic acid

- Benzeneacetic acid, alpha-(methylamino)-, (alphaR)-

- (R)-(METHYLAMINO)(PHENYL)ACETIC ACID

- (R)-a-(Methylamino)-benzeneacetic acid

-

- MDL: MFCD08458661

- インチ: InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m1/s1

- InChIKey: HGIPIEYZJPULIQ-MRVPVSSYSA-N

- ほほえんだ: CN[C@H](C1=CC=CC=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 165.078978594g/mol

- どういたいしつりょう: 165.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

- 密度みつど: 1.155±0.06 g/cm3(Predicted)

- ゆうかいてん: 213 °C

- ふってん: 110 °C(Press: 1.0 Torr)

- PSA: 49.33000

- LogP: 1.42260

(R)-a-(Methylamino)-benzeneacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB259298-5 g |

N-alpha-Methyl-D-phenylglycine (H-D-MePhg-OH); . |

30925-14-5 | 5g |

€600.00 | 2023-04-27 | ||

| eNovation Chemicals LLC | Y1241642-250mg |

Benzeneacetic acid, -(methylamino)-, (R)- |

30925-14-5 | í¦99%(TLC) | 250mg |

$370 | 2023-05-17 | |

| ChemScence | CS-0120283-100mg |

(R)-2-(Methylamino)-2-phenylacetic acid |

30925-14-5 | ≥97.0% | 100mg |

$75.0 | 2022-04-27 | |

| Advanced ChemBlocks | P38907-250MG |

(R)-a-(Methylamino)-benzeneacetic acid hydrochloride |

30925-14-5 | 95% | 250MG |

$120 | 2023-09-15 | |

| Chemenu | CM315300-5g |

N-Me-D-Phg-OH |

30925-14-5 | 95% | 5g |

$444 | 2021-06-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295064A-5g |

H-D-MePhg-OH, |

30925-14-5 | 5g |

¥7822.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1241642-500mg |

Benzeneacetic acid, a-(methylamino)-, (aR)- |

30925-14-5 | 99% (TLC) | 500mg |

$170 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1241642-5g |

Benzeneacetic acid, a-(methylamino)-, (aR)- |

30925-14-5 | 99% (TLC) | 5g |

$720 | 2024-06-07 | |

| Aaron | AR0032DW-1g |

Benzeneacetic acid, α-(methylamino)-, (αR)- |

30925-14-5 | 97% | 1g |

$221.00 | 2025-01-21 | |

| 1PlusChem | 1P00325K-500mg |

Benzeneacetic acid, α-(methylamino)-, (αR)- |

30925-14-5 | 97% | 500mg |

$132.00 | 2023-12-17 |

(R)-a-(Methylamino)-benzeneacetic acid 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

30925-14-5 ((R)-a-(Methylamino)-benzeneacetic acid) 関連製品

- 14758-99-7(2-(dimethylamino)-2-phenylacetic acid)

- 2611-88-3(N-Me-Phg-OH)

- 230646-18-1(2-(Dimethylamino)-2-(p-tolyl)acetic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30925-14-5)(R)-a-(Methylamino)-benzeneacetic acid

清らかである:99%

はかる:5g

価格 ($):886.0